Gliotoxina

Descripción general

Descripción

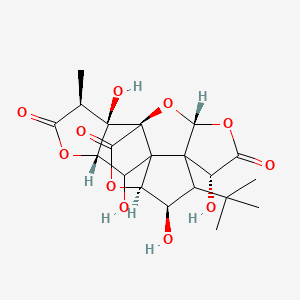

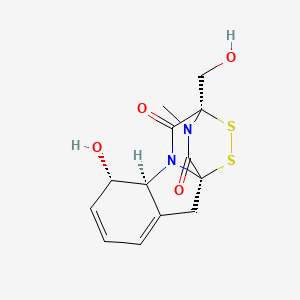

Gliotoxin is a sulfur-containing mycotoxin that belongs to a class of naturally occurring 2,5-diketopiperazines . It is produced by several species of fungi, especially those of marine origin . It is associated with immunosuppression and acts by blocking membrane thiol groups .

Synthesis Analysis

Gliotoxin biosynthesis is regulated by a positive GliZ regulator . It is produced by a gli gene cluster . The transcription factor RglT is the main regulator of GliT, a GT protection mechanism . GtmA catalyzes the addition of methyl groups to the sulfur residues of dithiol gliotoxin to form nontoxic BmGT .Molecular Structure Analysis

Gliotoxin is characterized by a disulfide bridge . It is a kind of epipolythiodioxopiperazine (EPT) derived from different fungi .Chemical Reactions Analysis

Gliotoxin is highly toxic to A. fumigatus and this fungus has evolved self-protection mechanisms that include the GT efflux pump GliA, the GT neutralising enzyme GliT, and the negative regulation of GT biosynthesis by the bis-thiomethyltransferase GtmA . Formation of the disulfide bridge is done by GT oxidase GliT .Physical And Chemical Properties Analysis

Gliotoxin has a molar mass of 326.39 g·mol−1 . It appears as a white to light yellow solid and has a density of 1.75 g/ml . It is soluble in DMSO .Aplicaciones Científicas De Investigación

Inmunomodulación

La gliotoxina ha sido reconocida por su capacidad para modular las respuestas inmunitarias. Exhibe efectos citotóxicos al suprimir la función inmunitaria de los macrófagos, lo que se puede aprovechar para estudiar las vías de respuesta inmunitaria e inflamación . Esta propiedad la convierte en una herramienta valiosa para la investigación de enfermedades autoinmunitarias y posibles terapias inmunosupresoras.

Investigación Anticancerígena

Debido a sus propiedades antiangiogénicas, la this compound se utiliza en la investigación anticancerígena. Inhibe la formación de nuevos vasos sanguíneos, un proceso crítico en el crecimiento tumoral y la metástasis. Los investigadores están explorando el potencial de la this compound como agente antitumoral, particularmente en el contexto de tratamientos de baja dosis que pueden minimizar la toxicidad .

Estudios Antifúngicos y Antibacterianos

La this compound ha demostrado ser eficaz en el control de patógenos vegetales como Pythium ultimum y Sclerotinia sclerotiorum. Sus propiedades antifúngicas son útiles para estudiar la patogenia fúngica y desarrollar nuevos agentes antifúngicos. Además, su papel en la inhibición del crecimiento bacteriano la convierte en un compuesto de interés en el desarrollo de fármacos antibacterianos .

Trastornos Neurológicos

La capacidad del compuesto para inducir la apoptosis y producir especies reactivas de oxígeno (ROS) posiciona a la this compound como candidata para el estudio de trastornos neurológicos. Puede ayudar a comprender los mecanismos de neurodegeneración y los posibles enfoques terapéuticos para afecciones como la enfermedad de Alzheimer y la enfermedad de Parkinson .

Mecanismos de Desintoxicación

Los efectos tóxicos de la this compound en varios hongos, incluidos sus productores, han llevado a la investigación de mecanismos de autoprotección fúngica. Esto incluye el estudio de bombas de eflujo, enzimas neutralizantes y vías reguladoras que pueden desintoxicar la this compound. Comprender estos mecanismos puede proporcionar información sobre las estrategias de resistencia empleadas por los hongos patógenos .

Investigación del VIH

Los investigadores están investigando el potencial de la this compound en el diagnóstico y tratamiento del VIH. Sus capacidades inmunosupresoras podrían aprovecharse para desarrollar nuevas estrategias terapéuticas que se dirijan a las tácticas de evasión inmunitaria del virus VIH .

Estudios de Estrés Oxidativo

En dosis bajas, la this compound puede actuar como antioxidante. Este efecto paradójico es de interés en el estudio del estrés oxidativo y sus implicaciones en diversas enfermedades. Proporciona una herramienta única para diseccionar las vías celulares afectadas por el daño oxidativo y la respuesta del cuerpo al mismo .

Genotoxicidad y Daño al ADN

La capacidad de la this compound para causar daño al ADN a través de la producción de ROS la convierte en un agente útil para estudiar la genotoxicidad. Ayuda a comprender las respuestas celulares al daño al ADN, como los mecanismos de reparación, y las implicaciones del daño al ADN persistente en el cáncer y otras enfermedades .

Mecanismo De Acción

Target of Action

Gliotoxin, a mycotoxin produced by several species of fungi, primarily targets the immune system . It has been found to suppress and cause apoptosis in certain cells of the immune system, including neutrophils, eosinophils, granulocytes, macrophages, and thymocytes . In plants, the major direct action target of Gliotoxin is the plastoquinone Q B -site of the D1 protein in Photosystem II (PSII), where Gliotoxin inserts in the Q B binding niche by replacing native plastoquinone (PQ) and then interrupts electron flow beyond plastoquinone Q A .

Biochemical Pathways

Gliotoxin affects various biochemical pathways. It is known to suppress the function of macrophage immune function, inflammation, antiangiogenesis, DNA damage by ROS production, peroxide damage by the inhibition of various enzymes, and apoptosis through different signal pathways . It also disrupts the electron transport chain (ETC) during cellular respiration .

Pharmacokinetics (ADME Properties)

fumigatus, and this fungus has evolved self-protection mechanisms that include the Gliotoxin efflux pump GliA, the Gliotoxin neutralising enzyme GliT, and the negative regulation of Gliotoxin biosynthesis by the bis-thiomethyltransferase GtmA .

Result of Action

The molecular and cellular effects of Gliotoxin’s action include cytotoxic effects via the suppression of the function of macrophage immune function, inflammation, antiangiogenesis, DNA damage by ROS production, peroxide damage by the inhibition of various enzymes, and apoptosis through different signal pathways . In plants, Gliotoxin leads to severe inactivation of PSII reaction centers (RCs) and a significant decrease of PSII overall photosynthetic activity .

Action Environment

The action, efficacy, and stability of Gliotoxin can be influenced by environmental factors. For instance, A. fumigatus, one of the fungi that produce Gliotoxin, has evolved self-protection mechanisms against Gliotoxin, which include the Gliotoxin efflux pump GliA, the Gliotoxin neutralising enzyme GliT, and the negative regulation of Gliotoxin biosynthesis . These mechanisms suggest that the fungus has adapted to protect itself from the toxic effects of Gliotoxin in its environment.

Safety and Hazards

Gliotoxin should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Gliotoxins can also be beneficial with different doses. Low doses of gliotoxin can be used as an antioxidant, in the diagnosis and treatment of HIV, and as an anti-tumor agent in the future . Gliotoxins have also been used in the control of plant pathogens, including Pythium ultimum and Sclerotinia sclerotiorum .

Propiedades

IUPAC Name |

(1R,7S,8S,11R)-7-hydroxy-11-(hydroxymethyl)-15-methyl-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3,5-diene-10,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S2/c1-14-10(18)12-5-7-3-2-4-8(17)9(7)15(12)11(19)13(14,6-16)21-20-12/h2-4,8-9,16-17H,5-6H2,1H3/t8-,9-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVPIPIDMRVLAY-RBJBARPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C23CC4=CC=CC(C4N2C(=O)C1(SS3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)[C@]23CC4=CC=C[C@@H]([C@H]4N2C(=O)[C@]1(SS3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60877179 | |

| Record name | Gliotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67-99-2 | |

| Record name | Gliotoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gliotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gliotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,7S,8S,11R)-7-hydroxy-11-(hydroxymethyl)-15-methyl-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3,5-diene-10,14-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLIOTOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L648PH06K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

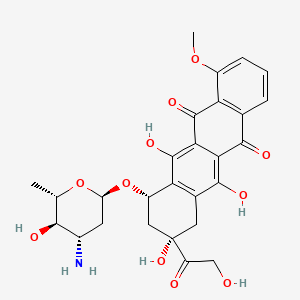

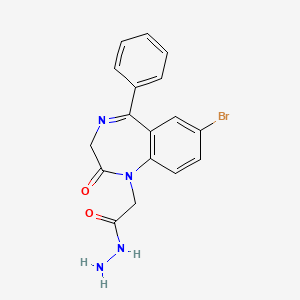

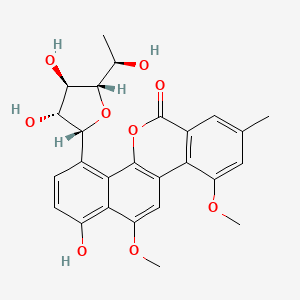

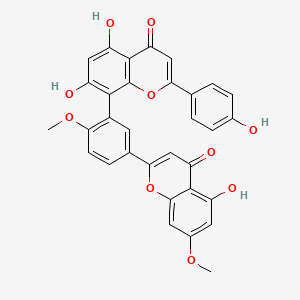

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.